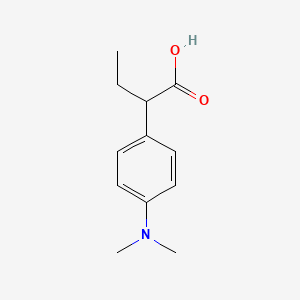![molecular formula C8H8F3NO B13604303 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)
4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxylamine group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism by which N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[4-(trifluoromethyl)phenyl]methyl}amine
- N-{[4-(trifluoromethyl)phenyl]methyl}hydrazine
- N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine derivatives
Uniqueness
N-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine is unique due to the presence of both a trifluoromethyl group and a hydroxylamine group, which confer distinct reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
N-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-4,12-13H,5H2 |
Clé InChI |
XBVCFMXLPMBKCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)



![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)




![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)


![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
